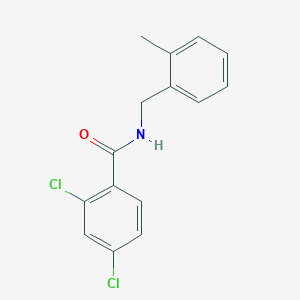![molecular formula C25H18ClNO5S B300499 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300499.png)
5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione, also known as TZD6, is a synthetic compound that has shown potential in various scientific research applications. This molecule belongs to the thiazolidinedione family and is known for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory, anti-cancer, and anti-diabetic effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell proliferation. 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to bind to PPARγ and activate its transcriptional activity, leading to the downstream effects on inflammation, cancer, and diabetes.
Biochemical and Physiological Effects
5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In terms of its anti-inflammatory effects, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This leads to a reduction in inflammation and tissue damage.
In terms of its anti-cancer effects, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. This leads to a reduction in cancer cell growth and proliferation.
In terms of its anti-diabetic effects, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes. This leads to a reduction in blood glucose levels and an improvement in glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione for lab experiments is its high purity and stability. This makes it easy to handle and store. Furthermore, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research.
One of the limitations of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione for lab experiments is its high cost. This may limit its use in certain research settings. Furthermore, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to have off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for the research on 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione. One potential direction is the development of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity. Another potential direction is the investigation of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases. Furthermore, the potential use of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione as a diagnostic tool for certain diseases, such as cancer, should be explored. Finally, the investigation of the long-term effects of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione on human health should be a focus of future research.
Synthesis Methods
The synthesis of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-(benzyloxy)benzaldehyde with 6-chloro-1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst. The resulting compound is then reacted with thiosemicarbazide to obtain the final product, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione. This method has been optimized to obtain a high yield of 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione with high purity.
Scientific Research Applications
5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In the field of inflammation, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This makes 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In the field of cancer research, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This is due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In the field of diabetes research, 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes. This makes 5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione a potential candidate for the treatment of type 2 diabetes.
properties
Product Name |
5-[2-(Benzyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C25H18ClNO5S |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H18ClNO5S/c26-19-12-22-21(31-15-32-22)10-18(19)13-27-24(28)23(33-25(27)29)11-17-8-4-5-9-20(17)30-14-16-6-2-1-3-7-16/h1-12H,13-15H2/b23-11+ |
InChI Key |
ZTBBDAROSHJVDO-FOKLQQMPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)/C(=C\C4=CC=CC=C4OCC5=CC=CC=C5)/SC3=O)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5)SC3=O)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5)SC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)


![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)